molecular formula C8H13N5O B1517089 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one CAS No. 1152867-94-1

1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one

Cat. No. B1517089
M. Wt: 195.22 g/mol
InChI Key: NNEDEJFSMOETNX-UHFFFAOYSA-N
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Description

“1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one” is a chemical compound with the molecular weight of 195.22 . It has the IUPAC name 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-2-imidazolidinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N5O/c9-7-5-11-13(6-7)4-3-12-2-1-10-8(12)14/h5-6H,1-4,9H2,(H,10,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Therapeutic Potentials of Pyrazolines and Imidazolidinones

Pyrazolines and imidazolidinones, closely related to the chemical structure of 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one, have been extensively studied for their therapeutic applications. Pyrazolines are well-recognized for their broad pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. This wide range of activities is due to their ability to modulate various biological targets and pathways (Shaaban, Mayhoub, & Farag, 2012). Similarly, imidazolidin-2-one derivatives, known as hydantoins, exhibit a plethora of pharmacological properties, making them valuable in medicinal chemistry for treating multiple diseases (Sudani & Desai, 2015).

Synthetic and Medicinal Aspects

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold, which shares structural features with pyrazolines, highlights its importance in drug discovery. These compounds have displayed a wide range of medicinal properties, such as anticancer, CNS agents, and anti-inflammatory activities, demonstrating the potential for developing drug-like candidates (Cherukupalli et al., 2017). The imidazolidin-2-one core, present in hydantoin derivatives, is another example of a functional group that confers diverse pharmacological activities to its derivatives, highlighting the compound's significance in both therapeutic and pharmaceutical applications (Sudani & Desai, 2015).

Antioxidant Activities

Compounds featuring the pyrazoline moiety have been identified for their potent antioxidant properties, contributing to their therapeutic potential in various oxidative stress-related conditions. The ability of these compounds to scavenge free radicals underscores their significance in medicinal chemistry and potential applications in treating diseases where oxidative stress plays a critical role (Munteanu & Apetrei, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-[2-(4-aminopyrazol-1-yl)ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-7-5-11-13(6-7)4-3-12-2-1-10-8(12)14/h5-6H,1-4,9H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEDEJFSMOETNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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